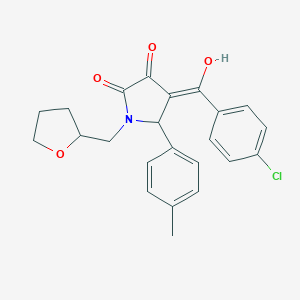![molecular formula C19H22N2O4 B266954 N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide, commonly known as AEBSF, is a synthetic compound that belongs to the class of serine protease inhibitors. It is widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play a crucial role in various physiological processes.
Wirkmechanismus
AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue in the active site, which prevents the protease from catalyzing its substrate. AEBSF has been shown to be a competitive inhibitor of serine proteases, meaning that it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, inflammation, and fibrinolysis. AEBSF has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
AEBSF has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which allows researchers to selectively inhibit the activity of these enzymes. It is also stable and easy to use, making it a popular choice for various applications. However, AEBSF has some limitations, such as its irreversible binding to serine proteases, which makes it unsuitable for some applications. In addition, its inhibitory activity may vary depending on the type of protease and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of AEBSF in scientific research. One area of interest is the development of new inhibitors based on the structure of AEBSF. Researchers are also investigating the use of AEBSF in the treatment of various diseases, such as cancer and inflammation. In addition, there is ongoing research into the mechanism of action of AEBSF and its interactions with other proteins and enzymes.
Conclusion
In conclusion, AEBSF is a synthetic compound that is widely used in scientific research as a serine protease inhibitor. It has various applications in protein purification, enzyme assays, and cell culture studies. AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It has several biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. AEBSF has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AEBSF in scientific research, including the development of new inhibitors and the investigation of its potential therapeutic applications.
Synthesemethoden
AEBSF is synthesized through a multi-step process involving the reaction of 4-nitrophenyl chloroformate with N-acetyl-4-aminophenol, followed by the reaction of the resulting compound with 4-(2-ethoxyethoxy)aniline. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis method of AEBSF has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
AEBSF is widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is used in various applications, such as protein purification, enzyme assays, and cell culture studies. It is also used in the study of various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
Produktname |
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-12-13-25-18-10-4-15(5-11-18)19(23)21-17-8-6-16(7-9-17)20-14(2)22/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
UZPVXBFVEYPCQD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)

![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)